Oxolinic acid was originally developed and studied for its antimicrobial properties. It acts as a broad-spectrum antibiotic, effective against a variety of bacteria, including gram-positive and gram-negative species. Research has shown its effectiveness against Escherichia coli, Salmonella spp., Shigella spp., and some strains of Pseudomonas aeruginosa [].
Research has explored the potential of oxolinic acid against parasitic infections. Studies suggest that it may be effective against some protozoan parasites, such as those causing cryptosporidiosis and giardiasis []. However, further investigation is needed to determine its efficacy and safety for treating these conditions in humans.
Beyond its antimicrobial and antiprotozoal properties, oxolinic acid has been investigated for other scientific research applications. These include:
Oxolinic acid is a quinolone antibiotic that was developed in Japan during the 1970s. It is classified as a quinolinemonocarboxylic acid, with the chemical formula and a molar mass of approximately 261.23 g/mol. The compound is characterized by the presence of a carboxyl group at position 7 and oxo and ethyl groups at positions 4 and 1, respectively, which contribute to its unique structure and function .
As an antibiotic, oxolinic acid works by inhibiting the bacterial enzyme DNA gyrase. This enzyme plays a crucial role in DNA replication by introducing controlled nicks in the DNA strands. By inhibiting DNA gyrase, oxolinic acid disrupts the bacteria's ability to replicate its DNA, leading to cell death [].
In addition to its antibacterial action, oxolinic acid also acts as a dopamine reuptake inhibitor. It blocks the reabsorption of dopamine by neurons in the central nervous system, leading to increased dopamine levels. This mechanism has been explored in research studies investigating dopaminergic pathways [].
Oxolinic acid exhibits some potential safety concerns. Studies have shown it can cause arthropathy, a condition affecting joints, particularly in young patients. Due to this risk, oxolinic acid is no longer widely used in human medicine.
In terms of animal safety, oxolinic acid is generally well-tolerated at recommended doses. However, high doses or prolonged use can lead to gastrointestinal upset and neurological effects in animals [].
Specific synthetic routes may vary, but they typically follow a similar pathway involving aromatic substitution reactions .
The biological activity of oxolinic acid extends beyond its antibacterial effects; it also acts as a dopamine reuptake inhibitor, exhibiting stimulant effects in animal models. This dual action makes it an interesting compound for research in both microbiology and pharmacology . The typical therapeutic dosage ranges from 12 to 20 mg/kg when administered orally for five to ten days .
Oxolinic acid is primarily used as an antibacterial agent, particularly effective against Gram-negative bacteria. Its applications include:
Oxolinic acid exhibits various drug interactions that can affect its efficacy:
Several compounds share structural or functional similarities with oxolinic acid. Here are some notable examples:
Compound Name | Chemical Formula | Key Features |
---|---|---|
Nalidixic Acid | C₁₃H₁₁N₃O₃ | First-generation quinolone antibiotic |
Ciprofloxacin | C₁₈H₁₈F₃N₃O₄ | Broad-spectrum activity; more potent than oxolinic acid |
Norfloxacin | C₁₈H₁₈N₂O₄ | Similar mechanism; used for urinary tract infections |
Levofloxacin | C₁₈H₁₸N₂O₄ | S-enantiomer of norfloxacin; broader spectrum |
Uniqueness of Oxolinic Acid:
Oxolinic acid exerts its primary antimicrobial effect through the specific inhibition of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription [1] [2]. The kinetic profile of DNA gyrase inhibition by oxolinic acid demonstrates concentration-dependent effects with distinct temporal characteristics that differentiate it from other quinolone antibiotics.
The inhibition kinetics of oxolinic acid against Escherichia coli DNA gyrase reveal an IC50 value exceeding 30 μM, indicating moderate potency compared to later-generation fluoroquinolones [3]. However, this relatively high IC50 value does not fully reflect the compound's bacteriostatic efficacy, as oxolinic acid demonstrates effective DNA synthesis inhibition at concentrations of 0.5-5 μg/ml in bacterial cell culture systems [4]. The apparent discrepancy between enzyme inhibition and cellular activity suggests that intracellular factors and drug accumulation mechanisms contribute significantly to the overall antimicrobial efficacy.
The temporal dynamics of DNA gyrase inhibition by oxolinic acid follow a biphasic pattern that has been extensively characterized through kinetic measurements [1] [2]. Initial binding of oxolinic acid to the gyrase-DNA complex occurs rapidly, within seconds of drug addition, followed by a slower DNA cleavage-associated step that results in the formation of stable drug-enzyme-DNA complexes [5]. This biphasic mechanism explains the rapid onset of DNA synthesis inhibition, where bacterial DNA synthesis rates decline to less than 5% of control values within minutes of oxolinic acid treatment [6].
The kinetic analysis reveals that oxolinic acid does not simply act as a competitive inhibitor of DNA gyrase activity. Instead, the compound functions as a topoisomerase poison by trapping the enzyme in a cleavage complex state where DNA breaks are introduced but not properly resealed [7] [8]. The formation of these cleaved complexes is reversible upon removal of the drug or treatment with chelating agents such as ethylenediaminetetraacetic acid, indicating that the drug-enzyme-DNA interaction involves dynamic equilibrium rather than irreversible covalent modification [9] [5].
Detailed kinetic studies using velocity sedimentation analyses have demonstrated that oxolinic acid induces DNA cleavage at approximately 100,000-base-pair intervals on the bacterial chromosome [1] [2]. The cleavage pattern suggests that gyrase molecules are distributed at regular intervals along the chromosome, and oxolinic acid can effectively trap a significant fraction of these sites even at subsaturating concentrations. The efficiency of cleavage complex formation varies among different chromosomal regions, with some sites exhibiting higher sensitivity to oxolinic acid than others [10].
The concentration-dependence of gyrase inhibition follows a nearly linear correlation at concentrations above the minimum inhibitory concentration, with increasing oxolinic acid concentrations leading to proportionally greater accumulation of cleaved complexes [11]. This relationship demonstrates that the drug does not saturate its binding sites under typical therapeutic concentrations, allowing for dose-dependent enhancement of antimicrobial activity.
The formation of quaternary complexes between oxolinic acid, bacterial topoisomerases, and DNA represents a critical mechanism underlying the compound's antimicrobial action. These quaternary complexes consist of the drug molecule, the topoisomerase enzyme (either DNA gyrase or topoisomerase IV), DNA substrate, and essential metal ions, typically magnesium [12] [13].
The structural organization of the oxolinic acid-topoisomerase quaternary complex has been elucidated through biochemical and crystallographic studies of related quinolone antibiotics [13]. Within this complex, oxolinic acid intercalates into the DNA at the sites of transient double-strand breaks introduced by the topoisomerase during its normal catalytic cycle. The drug molecule forms critical interactions with both the protein and DNA components of the complex, effectively stabilizing the cleavage state and preventing the normal progression of the topoisomerase reaction cycle.
The primary target for oxolinic acid quaternary complex formation is DNA gyrase, where the drug preferentially binds to the GyrA subunit while also establishing contacts with the GyrB subunit [14] [15]. The binding interface involves multiple molecular interactions, including hydrogen bonding between the carboxyl group of oxolinic acid and conserved amino acid residues in the gyrase active site, as well as π-π stacking interactions between the quinolone ring system and DNA bases [13]. The methylenedioxy moiety unique to oxolinic acid contributes additional van der Waals contacts that enhance the stability of the quaternary complex.
Topoisomerase IV also serves as a target for oxolinic acid quaternary complex formation, although detailed kinetic and structural data for this interaction remain limited compared to DNA gyrase [16] [5]. The ParC and ParE subunits of topoisomerase IV share significant structural homology with the corresponding GyrA and GyrB subunits of DNA gyrase, suggesting that oxolinic acid employs similar binding mechanisms for both enzymes. However, the relative affinity and kinetic parameters for topoisomerase IV inhibition may differ from those observed with DNA gyrase.
The stoichiometry of quaternary complex formation indicates that each complex contains one molecule of oxolinic acid, one topoisomerase holoenzyme (consisting of two subunits of each type), one DNA segment, and two magnesium ions [12]. The magnesium ions play crucial roles in stabilizing the complex by coordinating interactions between the drug, enzyme, and DNA components. The requirement for divalent metal ions explains the reversibility of complex formation upon treatment with metal chelators such as ethylenediaminetetraacetic acid.
The stability and persistence of oxolinic acid-topoisomerase quaternary complexes depend on several factors, including drug concentration, temperature, and ionic strength of the surrounding medium [9] [13]. Under physiological conditions, these complexes exhibit sufficient stability to effectively block bacterial DNA replication and transcription processes. However, the complexes retain enough dynamic character to allow for drug washout and complex dissociation when oxolinic acid concentrations decline.
The formation of quaternary complexes with bacterial topoisomerases demonstrates remarkable selectivity for prokaryotic enzymes over their eukaryotic counterparts [4]. This selectivity arises from structural differences in the active sites and DNA-binding domains of bacterial versus mammalian topoisomerases. The differential binding affinity contributes significantly to the therapeutic index of oxolinic acid, allowing for effective antimicrobial activity while minimizing cytotoxicity to host cells.
Beyond its primary antimicrobial mechanism, oxolinic acid exhibits significant non-target effects on dopaminergic neurotransmitter systems, which represent an important aspect of its pharmacological profile and potential side effect spectrum [17] [18]. These effects occur through direct interaction with dopamine transport and receptor systems, leading to measurable alterations in dopaminergic neurotransmission.
The most well-characterized non-target effect of oxolinic acid involves inhibition of neuronal dopamine uptake through blockade of the dopamine transporter complex [18] [19]. In vitro studies using rat striatal synaptosomes have demonstrated that oxolinic acid inhibits tritiated dopamine uptake with an IC50 value of 4.3 ± 0.6 μM [18]. This inhibition potency is notably higher than the compound's activity against bacterial DNA gyrase, indicating that dopamine transporter inhibition occurs at clinically relevant concentrations.
The mechanism of dopamine transporter inhibition by oxolinic acid involves direct binding to the neuronal dopamine uptake complex, effectively blocking the reuptake of released dopamine from synaptic clefts [17] [18]. This blockade results in increased extracellular dopamine concentrations and enhanced dopaminergic neurotransmission. The inhibition demonstrates competitive characteristics, suggesting that oxolinic acid competes with dopamine for binding sites on the transporter protein.
Behavioral studies in laboratory animals have revealed that the dopamine transporter inhibition by oxolinic acid translates into measurable locomotor effects [18] [20]. Intraperitoneal administration of oxolinic acid to mice induces dose-dependent increases in locomotor activity, with peak stimulation occurring at 32 mg/kg and diminishing effects at higher doses (64-128 mg/kg) [18]. This biphasic dose-response relationship suggests the involvement of multiple neurotransmitter systems and potential compensatory mechanisms at higher concentrations.
The dopaminergic nature of oxolinic acid's locomotor effects has been confirmed through pharmacological antagonist studies [18] [20]. Treatment with SCH 23390, a selective D1 dopamine receptor antagonist, effectively blocks the stimulant locomotor effects of oxolinic acid in a dose-dependent manner (7.5-30 μg/kg) [18]. In contrast, haloperidol, a D2 dopamine receptor antagonist, fails to significantly reverse oxolinic acid-induced locomotion even at high doses (50-200 μg/kg), indicating that the behavioral effects are mediated primarily through D1 dopamine receptors.
Irritant